molecular formula C11H15BrO2 B1273417 2-Bromobenzaldehyde diethyl acetal CAS No. 35822-58-3

2-Bromobenzaldehyde diethyl acetal

Cat. No. B1273417
CAS RN: 35822-58-3
M. Wt: 259.14 g/mol
InChI Key: APDGYQVYBWGBSD-UHFFFAOYSA-N
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Description

2-Bromobenzaldehyde diethyl acetal is a chemical compound that serves as an intermediate in various organic synthesis processes. It is characterized by the presence of a bromine atom ortho to the formyl group and protected aldehyde functionality in the form of a diethyl acetal. This compound is of interest due to its potential applications in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of 2-Bromobenzaldehyde diethyl acetal derivatives can be achieved through different methods. One approach involves the direct metallation of p-bromobenzaldehyde-diethyl-acetal using lithium and n-butyl lithium, which results in the formation of p-lithiobenzaldehyde-diethyl-acetal with yields of 11% and 20%, respectively . Another method described for the synthesis of oxygenated ortho-methylbenzaldehyde derivatives, which are structurally related to 2-Bromobenzaldehyde diethyl acetal, employs a two-step procedure starting from commercially available bromoarenes. This process includes a highly regioselective [2+2] cycloaddition with acetaldehyde lithium enolate followed by ring opening under basic conditions .

Molecular Structure Analysis

Chemical Reactions Analysis

2-Bromobenzaldehyde diethyl acetal can undergo various chemical reactions. For instance, it can react with carboxylic acids in the presence of a palladium catalyst under carbon monoxide pressure to yield 3-oxo-1,3-dihydro-1-isobenzofuranyl alkanoates . Additionally, the attempted acetal formation of a structurally similar compound, 2,4,6-trihydroxybenzaldehyde, resulted in an unexpected xanthylium product, indicating that acetal formation can be sensitive to reaction conditions and may lead to unexpected products .

Physical and Chemical Properties Analysis

Scientific Research Applications

1. Synthesis and Chemical Reactions

2-Bromobenzaldehyde diethyl acetal has been widely utilized in various synthesis and chemical reaction processes. For example, it is used in the preparation of p-lithiobenzaldehyde-diethyl-acetal through direct metallation and halogen-lithium interconversion (Chang & Yu, 1962). Additionally, it has a significant role in the synthesis of diverse compounds with potential biological, medicinal, and material applications, especially under palladium-catalyzed cross-coupling conditions (Ghosh & Ray, 2017). Moreover, 2-Bromobenzaldehyde reacts with sodium alkanoates in acetonitrile under carbon monoxide pressure to produce 3-oxo-1,3-dihydro-1-isobenzofuranyl alkanoates (Cho, Baek, & Shim, 1999).

2. Application in Polymer Science

In polymer science, 2-Bromobenzaldehyde diethyl acetal has been used in the acetalization of polyvinyl alcohol fibers to enhance flame resistance. The introduction of bromine into fibers using bromobenzaldehyde has shown to significantly improve flame resistance (Matsubayashi, 1963). This application is crucial for developing materials with enhanced safety features.

3. Drug and Gene Delivery Formulations

The compound has also been employed in the development of novel drug and gene delivery formulations. For instance, p-Piperazinobenzaldehyde methoxy poly(ethylene glycol) acetal was synthesized for pH-sensitive shielding of DNA polyplexes. This novel acetal-based PEGylation reagent shows potential in enhancing the delivery efficiency of drugs and genes to target cells (Knorr et al., 2007).

4. Synthesis of Organic Compounds

Furthermore, 2-Bromobenzaldehyde diethyl acetal is used in the synthesis of organic compounds like oxazapine scaffolding. It has been explored for its potential cytotoxicity effects against cancer cells, indicating its relevance in medicinal chemistry (Azzawi & Hussein, 2022).

5. Investigation in Reaction Mechanisms

The compound is also significant in the study of reaction mechanisms. For instance, the acetalization of 2-methylbenzaldehyde, a reaction similar to that involving 2-bromobenzaldehyde diethyl acetal, has been studied to understand the pathways of intermediate reaction mechanisms (Yusuf & Nasution, 2022).

Safety And Hazards

2-Bromobenzaldehyde diethyl acetal is classified as a skin irritant and can cause serious eye irritation . It is recommended to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure .

properties

IUPAC Name

1-bromo-2-(diethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2/c1-3-13-11(14-4-2)9-7-5-6-8-10(9)12/h5-8,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDGYQVYBWGBSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=CC=C1Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392903
Record name 2-Bromobenzaldehyde diethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromobenzaldehyde diethyl acetal

CAS RN

35822-58-3
Record name 2-Bromobenzaldehyde diethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-(diethoxymethyl)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-bromobenzaldehyde (33.2 g), triethyl orthoformate (29 g) and powdered ammonium chloride (0.379 g) in ethanol (30 ml) was stirred for eight hours at room temperature. The resulting suspension was filtered and the filtrate evaporated. The resulting yellow oil was distilled at reduced pressure to give the title compound (31 g). b.p. 63° C. 0.3 mm Hg. T.l.c. (Petrol/diethyl ether, 6:1) Rf=0.6.
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.379 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
V Tran, TG Minehan - Organic letters, 2011 - ACS Publications
… Compound 3i was prepared in four steps from commercially available 2-bromobenzaldehyde diethyl acetal by copper-catalyzed allylation of the corresponding Grignard reagent (Mg, …
Number of citations: 26 pubs.acs.org
CY Lai, WL Mak, EYY Chan, YK Sau… - Inorganic …, 2003 - ACS Publications
… To a solution of 2-bromobenzaldehyde diethyl acetal (0.4 mL, 2.02 mmol) in THF (10 mL) was added n-BuLi (1.30 mL of a 1 M solution in hexane, 2.08 mmol) at −78 C. The mixture was …
Number of citations: 15 pubs.acs.org
JED Martins, DJ Morris, B Tripathi, M Wills - Journal of Organometallic …, 2008 - Elsevier
… Starting from 2-bromobenzaldehyde diethyl acetal, treatment with n BuLi followed by cyclohexen-2-one provided alcohol 10 in 92% yield [6]. The hydroxyl elimination of 10 using 2,4-…
Number of citations: 61 www.sciencedirect.com
G Ji, C Li, P Gao, M Jiang, L Ma, G Wang, G Hou… - Chemical Engineering …, 2023 - Elsevier
… Next, 30 mmol 2-bromobenzaldehyde diethyl acetal were dissolved in 100 mL anhydrous THF and added dropwise to the flask in 1 h, then reacted for 6 h. Then the solution was …
Number of citations: 0 www.sciencedirect.com
E Mezo, M Herczeg, F Demeter, I Bereczki… - The Journal of …, 2021 - ACS Publications
… Diol 1 (1.00 g, 2.67 mmol) was reacted with 2-bromobenzaldehyde diethyl acetal (808 μL, … Compound 1 (1.12 g, 3.0 mmol) was reacted with 2-bromobenzaldehyde diethyl acetal 2b …
Number of citations: 4 pubs.acs.org
R Jin, CB Bheeter, H Doucet - Beilstein Journal of Organic …, 2014 - beilstein-journals.org
… From more hindered 2-bromobenzaldehyde diethyl acetal, the selectivity in favour of desired product 6b was slightly higher (34%), although still not synthetically useful. Next, we …
Number of citations: 9 www.beilstein-journals.org
JLG Ruano, AM Martín-Castro, F Tato, E Torrente… - Tetrahedron, 2010 - Elsevier
… pure (S)-2-p-tolylsulfinylbenzaldehyde (1) was synthesized in high overall yield (91%) 7 by sulfinylation of the commercially available 2-bromobenzaldehyde diethyl acetal and …
Number of citations: 5 www.sciencedirect.com
DJ Koedyk - 2012 - researcharchive.vuw.ac.nz
… 2-Bromobenzaldehyde diethyl acetal was reacted with magnesium to form the Grignard reagent, 2-BrMgC6H4CH(OEt)2, to which was added chlorodiphenylphosphine. Deprotection …
Number of citations: 4 researcharchive.vuw.ac.nz
J Yoshino, N Kano, T Kawashima - The Journal of Organic …, 2009 - ACS Publications
… Successive reactions of 2-bromobenzaldehyde diethyl acetal 1 with n-butyllithium and ethoxyborane 2 followed by hydrolysis under acidic conditions gave 2-borylbenzaldehyde 3 in 50…
Number of citations: 90 pubs.acs.org
E Fragoso, R Azpiroz, P Sharma… - Journal of Molecular …, 2018 - Elsevier
… To a solution of 2-bromobenzaldehyde diethyl acetal (2 mL, 9.9 mmol) in dry THF (10 mL) was added dropwise at −70 C under a nitrogen atmosphere n-BuLi (2.5 M, 10 mmol) and …
Number of citations: 8 www.sciencedirect.com

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